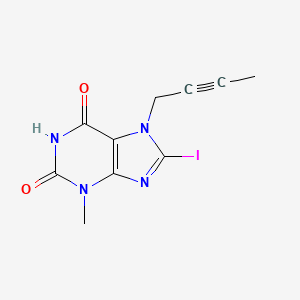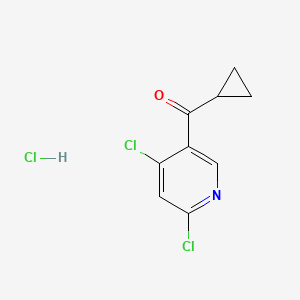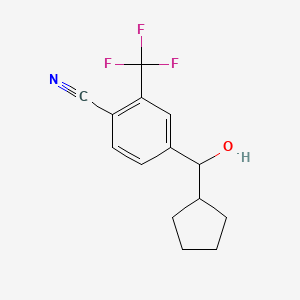
(S)-2-((Methoxycarbonyl)amino)-4-morpholinobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-((Methoxycarbonyl)amino)-4-morpholinobutanoic acid is a chiral amino acid derivative It is characterized by the presence of a morpholine ring, a methoxycarbonyl group, and a butanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((Methoxycarbonyl)amino)-4-morpholinobutanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the appropriate chiral amino acid.
Protection of the Amino Group: The amino group is protected using a methoxycarbonyl group to prevent unwanted reactions.
Formation of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction.
Final Deprotection and Purification: The protecting groups are removed, and the compound is purified using techniques such as crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the synthesis under controlled conditions.
Continuous Flow Chemistry: Employing continuous flow chemistry to enhance reaction efficiency and yield.
Automated Purification Systems: Using automated systems for purification to ensure high purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-((Methoxycarbonyl)amino)-4-morpholinobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce hydroxyl derivatives.
Applications De Recherche Scientifique
(S)-2-((Methoxycarbonyl)amino)-4-morpholinobutanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-2-((Methoxycarbonyl)amino)-4-morpholinobutanoic acid involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It can modulate biochemical pathways by inhibiting or activating certain enzymes, leading to desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-((Methoxycarbonyl)amino)-4-piperidinobutanoic acid: Similar structure but with a piperidine ring instead of a morpholine ring.
(S)-2-((Methoxycarbonyl)amino)-4-pyrrolidinobutanoic acid: Contains a pyrrolidine ring instead of a morpholine ring.
Uniqueness
(S)-2-((Methoxycarbonyl)amino)-4-morpholinobutanoic acid is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties compared to its analogs. The morpholine ring can influence the compound’s solubility, stability, and interaction with biological targets.
Propriétés
Formule moléculaire |
C10H18N2O5 |
|---|---|
Poids moléculaire |
246.26 g/mol |
Nom IUPAC |
(2S)-2-(methoxycarbonylamino)-4-morpholin-4-ylbutanoic acid |
InChI |
InChI=1S/C10H18N2O5/c1-16-10(15)11-8(9(13)14)2-3-12-4-6-17-7-5-12/h8H,2-7H2,1H3,(H,11,15)(H,13,14)/t8-/m0/s1 |
Clé InChI |
ZFRVCIWKXAZBBJ-QMMMGPOBSA-N |
SMILES isomérique |
COC(=O)N[C@@H](CCN1CCOCC1)C(=O)O |
SMILES canonique |
COC(=O)NC(CCN1CCOCC1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Spiro[piperidine-4,2'-pyrano[2,3-B]pyridin]-4'(3'H)-one hcl](/img/structure/B15236911.png)

![4-Bromo-N-(2-methylimidazo[1,2-A]pyrazin-6-YL)benzamide](/img/structure/B15236920.png)








![7-Iodo-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline](/img/structure/B15236975.png)


